molecular formula C20H23NO4 B6665196 3-[1-(2-Naphthalen-2-yloxyacetyl)piperidin-3-yl]propanoic acid

3-[1-(2-Naphthalen-2-yloxyacetyl)piperidin-3-yl]propanoic acid

Cat. No.: B6665196
M. Wt: 341.4 g/mol
InChI Key: PEYAACBYYBHNIK-UHFFFAOYSA-N
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Description

3-[1-(2-Naphthalen-2-yloxyacetyl)piperidin-3-yl]propanoic acid is a complex organic compound that features a naphthalene ring, a piperidine ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Naphthalen-2-yloxyacetyl)piperidin-3-yl]propanoic acid typically involves multiple steps. One common route starts with the preparation of 2-naphthalen-2-yloxyacetic acid, which is then reacted with piperidine under specific conditions to form the intermediate 1-(2-naphthalen-2-yloxyacetyl)piperidine. This intermediate is subsequently reacted with propanoic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems to regulate temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Naphthalen-2-yloxyacetyl)piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

3-[1-(2-Naphthalen-2-yloxyacetyl)piperidin-3-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[1-(2-Naphthalen-2-yloxyacetyl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(naphthalen-1-yl)propanoic acid: This compound shares a similar naphthalene and propanoic acid structure but differs in the presence of an amino group.

    3-Naphthalen-2-yl-3-oxo-propionic acid ethyl ester: This compound has a similar naphthalene and propanoic acid structure but includes an ester group instead of a piperidine ring.

Uniqueness

3-[1-(2-Naphthalen-2-yloxyacetyl)piperidin-3-yl]propanoic acid is unique due to its combination of a naphthalene ring, a piperidine ring, and a propanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-[1-(2-naphthalen-2-yloxyacetyl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c22-19(21-11-3-4-15(13-21)7-10-20(23)24)14-25-18-9-8-16-5-1-2-6-17(16)12-18/h1-2,5-6,8-9,12,15H,3-4,7,10-11,13-14H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYAACBYYBHNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC3=CC=CC=C3C=C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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